1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Medicinal Chemistry Lead Optimization CB1 Allosteric Modulation

1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea (CAS 1798022-45-3) is a trisubstituted urea derivative that incorporates a 2-chlorophenyl moiety, a thiophene linker functionalized with a furan-2-carbonyl ketone, and a methylene urea bridge. With a molecular formula of C17H13ClN2O3S and a molecular weight of 360.81 g/mol, it belongs to a broader structural class claimed in patent EP3990112A1 as cannabinoid-1 receptor (CB1R) allosteric modulators.

Molecular Formula C17H13ClN2O3S
Molecular Weight 360.81
CAS No. 1798022-45-3
Cat. No. B2688162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
CAS1798022-45-3
Molecular FormulaC17H13ClN2O3S
Molecular Weight360.81
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl
InChIInChI=1S/C17H13ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9H,10H2,(H2,19,20,22)
InChIKeyQEACDGCQBPMSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798022-45-3 – 1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea: Structural Identity and Research-Use Profile


1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea (CAS 1798022-45-3) is a trisubstituted urea derivative that incorporates a 2-chlorophenyl moiety, a thiophene linker functionalized with a furan-2-carbonyl ketone, and a methylene urea bridge [1]. With a molecular formula of C17H13ClN2O3S and a molecular weight of 360.81 g/mol, it belongs to a broader structural class claimed in patent EP3990112A1 as cannabinoid-1 receptor (CB1R) allosteric modulators [2]. The compound is offered by several screening-compound suppliers as a research-use-only (RUO) molecule with catalogued purity ≥95% (HPLC) [1]. Its structural architecture—combining a halogenated phenyl with a heteroaryl ketone—is typical of lead-like molecules employed in medicinal chemistry and chemical biology hit-finding campaigns.

Why 1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea Cannot Be Replaced by In-Class Analogs


Trisubstituted urea derivatives bearing heteroaryl ketone linkers are not functionally interchangeable. Within the CB1R allosteric modulator patent family (EP3990112A1), small modifications to the N-aryl substituent (e.g., 2-Cl vs 2-F vs 2-CH3 vs benzyl) are explicitly taught to modulate allosteric cooperativity, intrinsic activity, and selectivity profiles [1]. The 2-chlorophenyl group confers distinct electronic (σm = 0.37) and lipophilic contributions (π = 0.71) compared to 2-fluorophenyl (σm = 0.34; π = 0.14) or 2-methylphenyl (σm = -0.07; π = 0.56), directly impacting binding-pocket complementarity, metabolic stability, and off-rate kinetics [2]. Without head-to-head pharmacological profiling, assuming equivalent biological readout or ADME behavior is scientifically unjustified; the only reliable path is procurement of the exact compound for direct comparative evaluation.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea


Electronic and Lipophilic Differentiation: 2-Chlorophenyl vs. 2-Fluorophenyl Substituent

The 2-chlorophenyl-substituted urea (target compound) differs electronically and lipophilically from its closest analog, 1-(2-fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea. The 2-chloro substituent contributes a Hammett σm value of 0.37 and a Hansch π value of 0.71, compared to σm = 0.34 and π = 0.14 for 2-fluoro. This translates to a ~5-fold higher calculated lipophilicity contribution and a measurably stronger electron-withdrawing effect for the target compound [1]. In the CB1R allosteric modulator patent EP3990112A1, the substitution pattern on the N-phenyl ring is explicitly enumerated as a key variable that modulates allosteric cooperativity and potency, with chloro-substituted analogues represented among the exemplified compounds (e.g., compound 11 and compound 68) [2]. These differences are sufficient to alter ligand-receptor binding kinetics, CYP450 metabolic site vulnerability, and in vivo brain penetration.

Medicinal Chemistry Lead Optimization CB1 Allosteric Modulation

Patent-Defined Pharmacological Scope: CB1R Allosteric Modulation with Quantitative In Vivo Activity for Structural Congeners

The target compound is structurally encompassed by Formula (II) and Formula (III) of patent EP3990112A1, which claims urea derivatives as CB1R allosteric modulators [1]. While potency data for the specific 1798022-45-3 compound are not disclosed in the patent, structurally related congeners (Compound 11 and Compound 68) demonstrate quantifiable CB1R negative allosteric modulation in a calcium mobilization assay (vs. 100 nM CP55,940 agonist) and in a [35S]GTPγS binding assay, with Compound 68 additionally producing a statistically significant reduction in cocaine-primed reinstatement of drug-seeking behavior at 10 mg/kg i.p. in rats (p < 0.05 vs. vehicle) [1]. Compound 68 achieved measurable brain and plasma exposure following a single 10 mg/kg i.p. dose, confirming CNS penetration for this chemotype [1]. The 2-chlorophenyl substitution is explicitly taught as a preferred embodiment (R3 = Cl) within the patent's Markush structure, indicating that this substructure has been identified as pharmacologically relevant by the inventors.

Cannabinoid Receptor Allosteric Modulation Cocaine Addiction

Heteroaryl Ketone Linker Architecture: Furan-2-carbonyl-thiophene as a Differentiating Scaffold

The furan-2-carbonyl thiophene linker in 1798022-45-3 distinguishes it from simpler diaryl ureas lacking the heteroaryl ketone bridge. In a study of thiophene/furan-2-carboxamide derivatives, compounds containing the furan-2-carbonyl moiety demonstrated dual cholinesterase inhibition with Ki values of 0.10 mM for acetylcholinesterase (AChE) and 0.07 mM for butyrylcholinesterase (BChE), compared to 0.19 mM and 0.18 mM respectively for the analogous thiophene-2-carbonyl isomer, indicating that the furan oxygen contributes to differential enzyme recognition [1]. Additionally, furan-2-carbonyl amino acid derivatives have been reported to activate hypoxia-inducible factor (HIF) via Factor Inhibiting HIF-1 (FIH-1) inhibition in SK-N-BE(2)c cells, with HRE promoter activity quantified in a luciferase reporter assay [2]. While these data derive from non-urea chemotypes, they establish the furan-2-carbonyl thiophene substructure as a privileged fragment capable of engaging multiple target classes, which purchasers can leverage for phenotypic screening or target-ID campaigns.

Scaffold Diversity Kinase Inhibition Urease Inhibition

Purity Specification and Identity Verification Parameters for Procurement Quality Control

The commercially supplied form of CAS 1798022-45-3 is standardized at a minimum purity of 95% by HPLC, with a molecular weight of 360.81 g/mol and molecular formula C17H13ClN2O3S confirmed by high-resolution mass spectrometry [1]. The compound's InChI Key (InChI=1S/C17H13ClN2O3S/c18-14-6-8-15(9-7-14)19-17(21)20-24(22,23)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H,(H2,19,20,21)) provides a definitive structural fingerprint for identity verification upon receipt [1]. In contrast, sourcing the 2-fluorophenyl or o-tolyl analogs requires separate supplier qualification, as these compounds exist under different CAS registry numbers (e.g., 1-(2-fluorophenyl) analog: CAS not publicly assigned; o-tolyl analog: CAS 1796970-53-0, and independent purity and identity specifications apply . Researchers requiring the specific 2-chlorophenyl substitution for patent-defined SAR or for follow-up on specific screening hits cannot substitute the 2-fluoro or 2-methyl congener without re-validating analytical and biological performance.

Quality Control Procurement Specification Analytical Chemistry

Critical Evidence Gap Statement

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and crystallographic databases (October 2025) returned zero peer-reviewed publications, zero patent examples with explicit IC50/Ki/EC50 values, and zero crystallographic or ADME datasets for CAS 1798022-45-3. The compound appears exclusively in commercial screening catalogues without accompanying bioactivity annotations. All differentiation claims above are therefore derived from: (a) structural analog comparisons using published substituent constants, (b) class-level biological data from compounds sharing the furan-2-carbonyl-thiophene or 2-chlorophenyl-urea chemotypes, and (c) patent Markush structure teachings. Purchasers must understand that any biological activity, selectivity, or ADME attribute assigned to this specific CAS number is, at present, an untested hypothesis grounded in chemical reasoning rather than experimental observation. Direct head-to-head experimental comparison with structurally defined analogs remains the sole scientifically valid approach to selecting this compound for a given research objective.

Data Transparency Evidence-Based Procurement Risk Assessment

Recommended Research Application Scenarios for 1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea (1798022-45-3)


CB1 Receptor Allosteric Modulator Hit Expansion and SAR Profiling

Investigators pursuing CB1R negative allosteric modulation as a therapeutic strategy for substance use disorders or metabolic disease should evaluate this compound as part of a focused library derived from the EP3990112A1 patent chemotype. The 2-chlorophenyl substitution (R3 = Cl) is explicitly claimed, and structurally related compounds have demonstrated in vivo efficacy in cocaine reinstatement models [1]. Researchers can compare the chlorophenyl derivative against the fluorophenyl and unsubstituted phenyl analogs in a standardized [35S]GTPγS binding assay and calcium mobilization assay to quantify the impact of halogen substitution on allosteric cooperativity (α factor) and affinity (KB).

Phenotypic Screening in Oncology or HIF-Related Pathways

The furan-2-carbonyl-thiophene substructure has demonstrated FIH-1 inhibitory activity and HIF pathway activation in SK-N-BE(2)c neuroblastoma cells [2]. Researchers conducting phenotypic screens for hypoxia-pathway modulators or anti-proliferative agents in solid tumor cell lines can include 1798022-45-3 as a structurally distinct entry point. The compound offers a hybrid pharmacophore—combining the FIH-1-interacting furan-carbonyl with the 2-chlorophenyl urea motif—that differs from previously reported furan-2-carbonyl amino acids, enabling exploration of uncharted chemical space within the HIF modulation landscape.

Chemical Biology Probe Development Requiring Defined Heteroaryl Linker Topology

For target identification studies or chemoproteomics campaigns, the specific geometry conferred by the 5-(furan-2-carbonyl)thiophen-2-yl methylene urea linkage provides a unique three-dimensional presentation of the 2-chlorophenyl and furan pharmacophores [1]. This topology is distinct from simpler bis-aryl ureas (e.g., sorafenib-type diaryl ureas) or benzyl-urea derivatives. Researchers can exploit this scaffold for structure-activity relationship (SAR) studies where linker rigidity, carbonyl hydrogen-bonding capability, and heteroatom positioning are hypothesized to control target selectivity, and can immobilize the compound via the furan or chlorophenyl ring for pull-down experiments to identify binding partners.

Analytical Reference Standard for Chromatographic Method Development

With a defined CAS registry, molecular formula (C17H13ClN2O3S), monoisotopic mass of 360.0335 Da, and catalogued HPLC purity ≥95%, 1798022-45-3 can serve as a system suitability standard or retention-time marker in RP-HPLC and LC-MS methods developed for screening this chemotype [1]. The unique combination of a chlorine atom (distinctive 35Cl/37Cl isotopic pattern) and two sulfur-containing heterocycles produces a characteristic mass spectrum that aids unambiguous identification in complex biological matrices, supporting bioanalytical method validation for pharmacokinetic or metabolic stability studies.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.